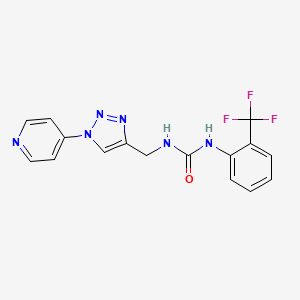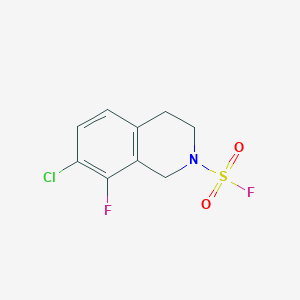
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound with the following properties:
- Molecular Formula : C~9~H~6~ClFN~2~O~2~S
- Molecular Weight : Approximately 242.62 g/mol
- Chemical Structure :
Synthesis Analysis
The synthetic methods for this compound may vary, but one approach involves the chlorination of a precursor compound containing a quinoline or isoquinoline ring. Further details on the specific synthetic route would require a thorough literature search.
Molecular Structure Analysis
The molecular structure of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride consists of an isoquinoline core with chlorine and fluorine substituents. The sulfonyl fluoride group adds reactivity and potential pharmacological activity.
Chemical Reactions Analysis
The compound’s reactivity depends on the functional groups attached to the isoquinoline ring. Halogens (such as chlorine and fluorine) at positions 7 and 8 can influence its chemical behavior. Further investigations are needed to explore its reactivity with various reagents and conditions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Boiling Point : Identify the temperature at which it vaporizes.
- Stability : Assess its stability under various conditions (e.g., light, heat, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Research avenues include:
- Pharmacological Studies : Investigate its potential as an antimicrobial, antiviral, or antihypertensive agent.
- Structure-Activity Relationships : Explore modifications to enhance its biological activity.
- Synthetic Routes : Develop efficient and scalable synthetic methods.
properties
IUPAC Name |
7-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2S/c10-8-2-1-6-3-4-13(16(12,14)15)5-7(6)9(8)11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWWCQCSLPLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2F)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

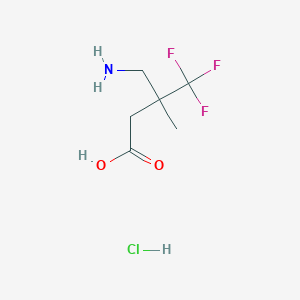
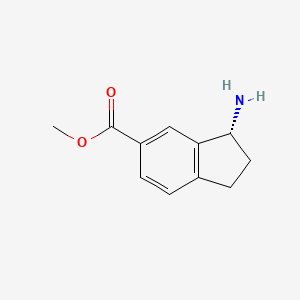
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
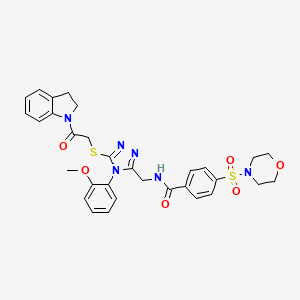
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
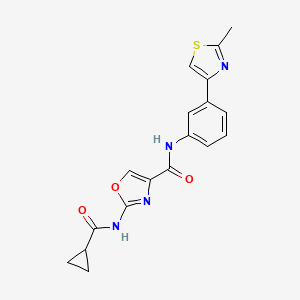
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
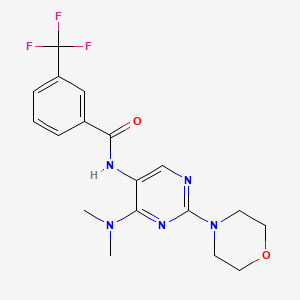
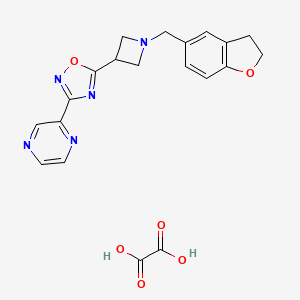
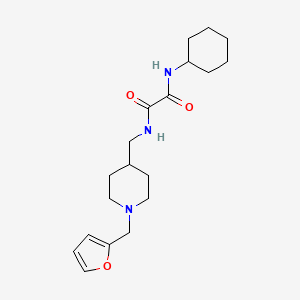
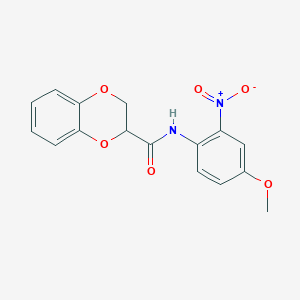
![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
